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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinase selectivity profile of BMS-

986195 (Branebrutinib), a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK).

The data presented is intended to offer an objective overview of its performance against other

kinases, supported by available experimental data and detailed methodologies.

Executive Summary
BMS-986195 is a highly selective covalent inhibitor of BTK with an IC50 of 0.1 nM.[1] Extensive

kinase profiling has demonstrated that it exhibits over 5,000-fold selectivity for BTK against a

panel of more than 240 other kinases.[1][2] Significant cross-reactivity is primarily observed

within the Tec family of kinases, to which BTK belongs. This high selectivity profile suggests a

reduced potential for off-target effects, a desirable characteristic for therapeutic kinase

inhibitors.

Data Presentation: Kinase Cross-Reactivity of BMS-
986195
The following table summarizes the inhibitory activity of BMS-986195 against its primary target,

BTK, and other closely related kinases.
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Kinase Target IC50 (nM)
Fold Selectivity vs.
BTK

Reference

BTK 0.1 1 [1]

TEC 0.9 9 [1]

BMX 1.5 15 [1]

TXK 5.0 50 [1]

Over 240 other

kinases
>500 >5000 [1][2]

Note: A comprehensive screen of BMS-986195 against a panel of 245 kinases has been

reported, with a partial list of the selectivity data available in the publication "Discovery of

Branebrutinib (BMS-986195): A Strategy for Identifying a Highly Potent and Selective Covalent

Inhibitor Providing Rapid in Vivo Inactivation of Bruton's Tyrosine Kinase (BTK)" by Watterson

et al. in the Journal of Medicinal Chemistry, 2019.[3][4][5]

Experimental Protocols
The following are representative protocols for key experiments used to determine the kinase

selectivity and cellular activity of covalent BTK inhibitors like BMS-986195.

Biochemical BTK Enzyme Inhibition Assay (ADP-Glo™
Kinase Assay)
This assay quantifies the enzymatic activity of recombinant BTK and the inhibitory effect of a

test compound by measuring the amount of ADP produced.

Workflow:

Reagent Preparation
(BTK Enzyme, Substrate, ATP, Inhibitor)

Reaction Setup
(Incubate BTK with Inhibitor)

Initiate Reaction
(Add ATP)

Terminate & Deplete ATP
(Add ADP-Glo™ Reagent)

Convert ADP to ATP & Detect
(Add Kinase Detection Reagent) Measure Luminescence
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Biochemical BTK Kinase Assay Workflow

Methodology:

Reagent Preparation:

Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2

mM DTT).

Dilute recombinant human BTK enzyme to the desired concentration in the reaction buffer.

Prepare a solution of a suitable substrate (e.g., poly(Glu, Tyr) 4:1) and ATP in the reaction

buffer.

Prepare serial dilutions of BMS-986195 in DMSO.

Reaction:

Add the diluted BTK enzyme and the test inhibitor to the wells of a microplate and

incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for

inhibitor binding.

Initiate the kinase reaction by adding the substrate/ATP mixture.

Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.

Detection:

Terminate the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

Incubate for 40 minutes at room temperature.

Add Kinase Detection Reagent to convert the ADP generated to ATP and catalyze a

luciferase reaction. Incubate for 30 minutes at room temperature.

Measure the luminescence using a plate reader. The light output is proportional to the ADP

concentration and, therefore, the kinase activity.

Data Analysis:
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Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.

Determine the IC50 value by fitting the data to a dose-response curve.

Cellular BTK Inhibition Assay (B-Cell Receptor
Stimulation)
This assay assesses the ability of an inhibitor to block BTK signaling in a cellular context by

measuring the inhibition of B-cell activation.

Methodology:

Cell Culture and Treatment:

Culture a B-cell line (e.g., Ramos cells) in appropriate media.

Plate the cells and treat with serial dilutions of BMS-986195 for 1-2 hours.

B-Cell Stimulation:

Stimulate the B-cell receptors (BCR) by adding an anti-IgM antibody.

Endpoint Measurement (e.g., Calcium Flux or CD69 Expression):

Calcium Flux: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) prior to

stimulation. Measure the change in intracellular calcium concentration using a fluorometer.

CD69 Expression: After an extended incubation (e.g., 18-24 hours) post-stimulation, stain

the cells with a fluorescently labeled anti-CD69 antibody. Analyze the expression of the

activation marker CD69 on the B-cell surface using flow cytometry.

Data Analysis:

Determine the percent inhibition of the cellular response for each inhibitor concentration.

Calculate the IC50 value from the dose-response curve.

BTK Target Occupancy Assay (Mass Spectrometry)
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This assay directly measures the extent to which BMS-986195 is covalently bound to BTK in

cells or tissues.

Workflow:

Cell Lysis & Protein Extraction Immunocapture of BTK Tryptic Digestion LC-MS/MS Analysis Quantify Modified vs. Unmodified Peptide

Click to download full resolution via product page

BTK Target Occupancy Assay Workflow

Methodology:

Sample Preparation:

Treat cells or animal models with BMS-986195.

Lyse the cells or tissues to extract total protein.

BTK Enrichment:

Immunoprecipitate BTK from the protein lysate using an anti-BTK antibody conjugated to

magnetic beads.

Proteolytic Digestion:

Wash the beads to remove non-specifically bound proteins.

Digest the captured BTK on-bead with trypsin to generate peptides.

LC-MS/MS Analysis:

Analyze the resulting peptide mixture using liquid chromatography-tandem mass

spectrometry (LC-MS/MS).

Monitor for the specific peptide containing the cysteine residue (Cys481) that is covalently

modified by BMS-986195.
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Quantify the peak areas of both the unmodified peptide and the BMS-986195-adducted

peptide.

Data Analysis:

Calculate the percent BTK occupancy as the ratio of the adducted peptide signal to the

sum of the adducted and unmodified peptide signals.

Signaling Pathway
BMS-986195 primarily targets BTK, a critical kinase in the B-cell receptor (BCR) signaling

pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the

activation of BTK. Activated BTK then phosphorylates downstream substrates, such as PLCγ2,

which ultimately results in B-cell proliferation, differentiation, and antibody production. By

irreversibly inhibiting BTK, BMS-986195 effectively blocks this signaling cascade. BTK also

plays a role in signaling downstream of Fc receptors in other immune cells like macrophages

and mast cells.
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BMS-986195 Inhibition of the BCR Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1667193?utm_src=pdf-custom-synthesis
https://www.selleckchem.com/products/branebrutinib.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC7444767/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7444767/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7444767/
https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b00167
https://pubmed.ncbi.nlm.nih.gov/30893553/
https://pubmed.ncbi.nlm.nih.gov/30893553/
https://pubmed.ncbi.nlm.nih.gov/30893553/
https://www.researchgate.net/publication/331915242_Discovery_of_Branebrutinib_BMS-986195_A_Strategy_for_Identifying_a_Highly_Potent_and_Selective_Covalent_Inhibitor_Providing_Rapid_In_Vivo_Inactivation_of_Bruton's_Tyrosine_Kinase_BTK
https://www.benchchem.com/product/b1667193#cross-reactivity-of-bms-986195-with-other-kinases
https://www.benchchem.com/product/b1667193#cross-reactivity-of-bms-986195-with-other-kinases
https://www.benchchem.com/product/b1667193#cross-reactivity-of-bms-986195-with-other-kinases
https://www.benchchem.com/product/b1667193#cross-reactivity-of-bms-986195-with-other-kinases
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1667193?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667193?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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